

An In-depth Technical Guide to the Classification and Nomenclature of Amylase Enzymes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Amylases, a ubiquitous class of enzymes, play a pivotal role in carbohydrate metabolism across all domains of life. Their ability to hydrolyze starch and related polysaccharides into simpler sugars makes them indispensable in various industrial processes, including food production, fermentation, and pharmaceuticals. For researchers and drug development professionals, a thorough understanding of amylase classification and nomenclature is fundamental for targeted enzyme engineering, inhibitor design, and therapeutic applications. This technical guide provides a comprehensive overview of the current classification systems, nomenclature, and key experimental protocols for amylase characterization.

Classification of Amylase Enzymes

Amylases are broadly categorized into three main classes based on their mode of action on the glycosidic bonds of starch: alpha-**amylase**, beta-**amylase**, and gamma-**amylase**. A more recent and detailed classification is based on amino acid sequence similarity, grouping these enzymes into Glycoside Hydrolase (GH) families.

Classification by Mode of Action

• Alpha-**Amylase** (α-**amylase**): These are endo**amylase**s that randomly cleave the α-1,4 glycosidic bonds within the starch chain.[1][2] This action leads to the rapid breakdown of large starch molecules into smaller dextrins, maltose, and glucose.[1][3] Human salivary and pancreatic **amylase**s are classic examples of α-**amylase**s.[2]

Foundational & Exploratory

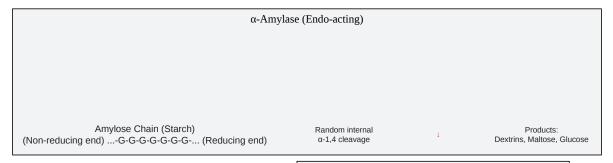




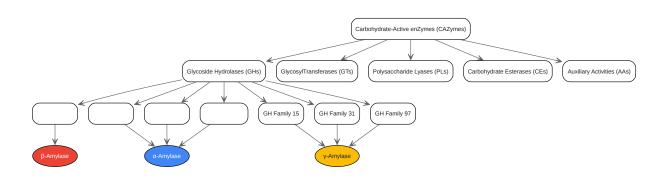
- Beta-Amylase (β-amylase): These are exoamylases that act on the non-reducing ends of starch chains.[2][3] They hydrolyze the second α-1,4 glycosidic bond, releasing maltose units.[2] Beta-amylases are predominantly found in plants and microorganisms.[2][3]
- Gamma-Amylase (γ-amylase): These are also exoamylases that cleave α-1,4 and α-1,6 glycosidic bonds from the non-reducing end of the starch chain, producing glucose.[2][3]
 They are most active in acidic environments.[2]

The following diagram illustrates the different cleavage patterns of α -, β -, and γ -amylases on a starch molecule.

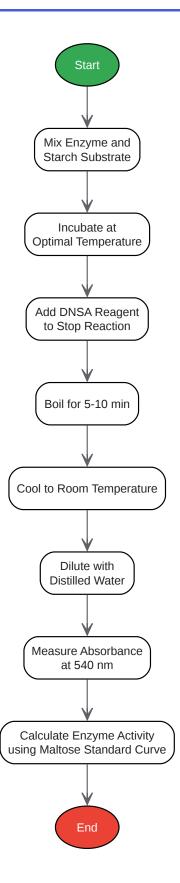




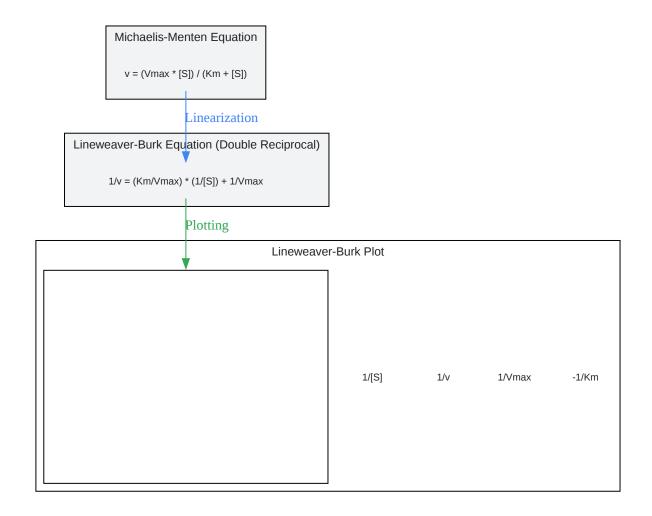
Cleavage of last α-1,4 and α-1,6 bonds from non-reducing end Product: Glucose



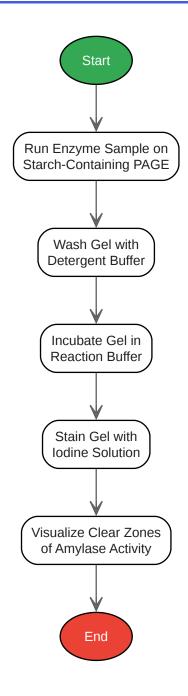












Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. CAZy GH [cazy.org]
- 2. Amylase Wikipedia [en.wikipedia.org]
- 3. labinsights.nl [labinsights.nl]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Classification and Nomenclature of Amylase Enzymes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600311#classification-and-nomenclature-of-amylase-enzymes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com